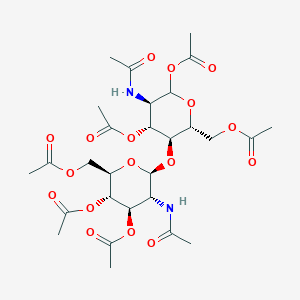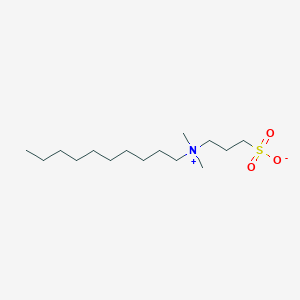
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Overview
Description
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (NDDAPS) is an organic compound that has been used in scientific research for a variety of purposes. It is a surfactant, meaning that it reduces the surface tension of a liquid and can be used to solubilize insoluble substances. It is also an anionic surfactant, meaning that it has a negative charge. NDDAPS has been used in many different laboratory experiments, as well as in biochemical and physiological research.
Scientific Research Applications
Micellar Solutions and Reactions : It is used for studying micellar solutions and their reactions, like the oxidation of 1-methoxy-4-(methylthio)benzene and spontaneous hydrolysis of phenols (Muñoz et al., 2004).
Subproteomics Analysis in Brain Extracts : Particularly in Alzheimer's disease research, it helps analyze brain extracts containing hydrophobic proteins (Shiozaki et al., 2004).
Studying Redox Reactions : It aids in investigating the redox reaction of bromide oxidation by bromate in zwitterionic micellar solutions (Rodríguez et al., 2000).
Interaction with Biosurfactants : This compound shows interactions with biosurfactants, such as Surfactin, in aqueous solution (Liu et al., 2013).
Solution Properties in Mixtures : It affects the solution properties of sodium dodecyl sulfate and its mixtures at various temperatures and concentrations (Cookey & Nwokobia, 2014).
Inhibiting Mitochondrial Carnitine-Acylcarnitine Translocase : Sulfobetaines, including this compound, are inhibitors of mitochondrial carnitine-acylcarnitine translocase, crucial for preventing loss of mitochondrial carnitine during isolation (Parvin et al., 1980).
Oxidation Inhibition in Micelles : It inhibits oxidations of organic sulfides in aqueous sulfobetaine micelles, demonstrating low rate constants due to charge-charge interactions at micellar surfaces (Blasko et al., 1995).
Ion Binding and Selective Protein Labeling : It can be used for ion binding and selective labeling of proteins in biological samples (Brochsztain et al., 1990).
Oral Delivery of Insulin : This compound significantly decreases blood glucose levels in diabetic and nondiabetic rats when used in intestinal mucoadhesive devices for oral insulin delivery (Banerjee et al., 2016).
Separation in Biological Samples : It allows for the separation of zwitterionic detergents in biological samples and quantitation in recombinant membrane proteins (Zanna & Haeuw, 2007).
Simultaneous Ion Chromatography : It is utilized as a dynamic stationary phase for simultaneous ion chromatography of inorganic cations and anions (Hu et al., 1997).
Micellar Kinetics : It influences the micellar kinetics of hydrolysis of hydroxamic acids in zwitterionic sulfobetaine surfactants (Ghosh et al., 2000).
Molecular Dynamics Studies : Its behavior at the air/water interface and interactions with water molecules have been studied using molecular dynamics (Qu et al., 2016).
Surface Tension and Micelle Formation : The interaction with Surfactin affects the formation of spherical micelles and the conformation change of polyacrylamide molecules (Xiao et al., 2018).
Enhancing Oil Recovery : It impacts the selection of surfactants for enhancing oil recovery due to its molecular structure and synergistic effects (Su et al., 2021).
Thermomechanical Properties in Copolymers : Its presence in acrylic copolymers leads to better microphase separation and elastomeric performance, relevant for electroactive applications (Wu et al., 2011).
Surfactant Mixed Systems at Oil/Water Interface : It shows synergistic effects in mixed surfactant systems, particularly at the oil/water interface (Li et al., 2017).
Safety and Hazards
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use it only in a well-ventilated place . Personal protective equipment/face protection should be worn when handling this compound .
Mechanism of Action
Sulfobetaine 10, also known as 3-(Decyldimethylammonio)propane-1-sulfonate, N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, or Caprylyl sulfobetaine, is a zwitterionic surfactant commonly used in biochemistry and biophysics .
Target of Action
The primary targets of Sulfobetaine 10 are membrane proteins and other hydrophobic molecules . It is commonly used to dissolve these targets in aqueous solutions .
Mode of Action
Sulfobetaine 10 has both positively and negatively charged groups in its structure . This allows it to maintain a neutral charge in solution and reduces its tendency to denature proteins . It is considered a mild, non-denaturing surfactant .
Pharmacokinetics
As a surfactant, it is expected to have good solubility in water .
Result of Action
The result of Sulfobetaine 10’s action is the increased solubility of membrane proteins and other hydrophobic molecules in aqueous solutions . This makes it a valuable tool in protein research, where it is often used to solubilize proteins for further study .
Action Environment
The action of Sulfobetaine 10 is influenced by the environment in which it is used. For instance, its effectiveness as a surfactant can be affected by factors such as pH and temperature. Sulfobetaine 10 is known to be ph-insensitive, meaning it maintains its surfactant properties across a range of ph values .
Biochemical Analysis
Biochemical Properties
Sulfobetaine 10 has both positively and negatively charged groups in its structure, which allows it to maintain a neutral charge in solution and reduces its tendency to denature proteins . It is considered a mild, non-denaturing surfactant and is widely used in protein research .
Cellular Effects
It is known that zwitterionic surfactants like Sulfobetaine 10 can interact with cell membranes and proteins, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of Sulfobetaine 10 primarily involves its interaction with hydrophobic molecules such as proteins. Its zwitterionic nature allows it to maintain a neutral charge in solution, reducing its tendency to denature proteins and enabling it to dissolve membrane proteins and other hydrophobic molecules in aqueous solutions .
Temporal Effects in Laboratory Settings
It is known that zwitterionic surfactants like Sulfobetaine 10 are stable and do not readily degrade .
Transport and Distribution
Sulfobetaines, including Sulfobetaine 10, do not transport substances across the skin barrier . They are often combined with anionic or cationic surfactants and exhibit higher surface activity than either alone .
properties
IUPAC Name |
3-[decyl(dimethyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKALLSVICJPZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074545 | |
| Record name | 3-(Decyldimethylammonio)propanesulfonate inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15163-36-7 | |
| Record name | Zwittergent 310 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Decyldimethylammonio)propanesulfonate inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[decyl(dimethyl)ammonio]propane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfobetaine 10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B27SPN7XME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The interaction of Caprylyl sulfobetaine varies depending on the target and application.
A:
A: Caprylyl sulfobetaine demonstrates excellent compatibility with various biological materials, including proteins, lipids, and cells. [, , , ] Its use in protein studies highlights its ability to maintain protein structure and function. [, , ] Additionally, its application in decellularization techniques demonstrates its capacity to remove cells effectively while preserving the extracellular matrix (ECM) components. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



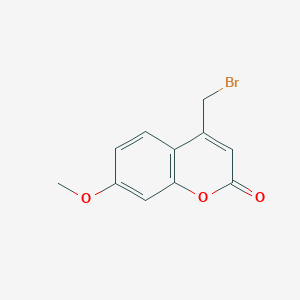




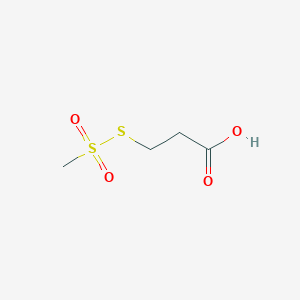
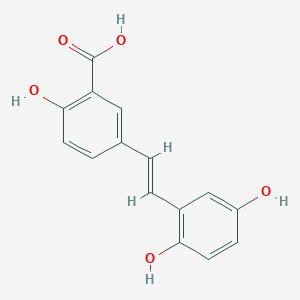
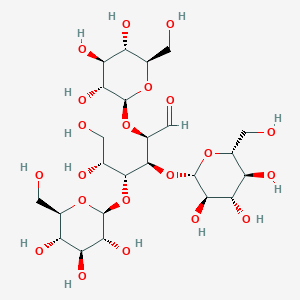
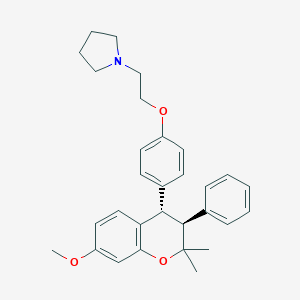
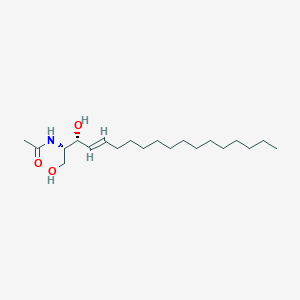

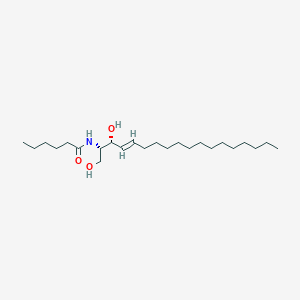
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)
